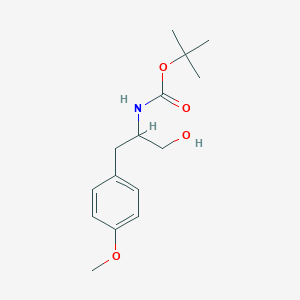

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate

Description

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate is a carbamate-protected amino alcohol derivative featuring a 4-methoxyphenyl substituent. This compound is of significant interest in medicinal and synthetic chemistry due to its role as a key intermediate in the synthesis of bioactive molecules, including peptide analogs and antimicrobial agents. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites during multi-step syntheses . The 4-methoxyphenyl group contributes to the compound’s electronic and steric profile, influencing its solubility, stability, and intermolecular interactions.

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

tert-butyl N-[1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) |

InChI Key |

PDULSURPMKMHCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate typically involves:

- Starting from a protected amino acid derivative such as (S)-2-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid.

- Activation of the carboxylic acid group via formation of a mixed anhydride or chloroformate intermediate.

- Subsequent reduction of the activated intermediate to yield the corresponding hydroxy derivative.

- Purification by chromatographic methods.

This approach leverages the stability of the tert-butyl carbamate (Boc) protecting group and the chemoselectivity of reduction reactions.

Detailed Reaction Conditions and Yields

Two representative procedures are summarized below, adapted from a reliable chemical supplier's documented synthesis (Ambeed):

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation | (S)-2-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid (10.9 g), N-methylmorpholine (5.6 g, 55 mmol), 2-methylpropyl chloroformate (7.48 g, 55 mmol) in tetrahydrofuran (THF), at -15 °C for 15 min | Intermediate formation | Mixed anhydride formation at low temperature to avoid side reactions |

| Reduction | Sodium borohydride (6.0 g, 159 mmol) in water added to reaction mixture at -15 °C, stirred 30 min | 58% isolated yield of product | Reduction of mixed anhydride to hydroxy carbamate |

| Work-up | Dilution with ethyl acetate, neutralization with dilute HCl, drying over sodium sulfate, concentration | - | Standard organic extraction and drying |

| Purification | Column chromatography on silica gel, elution with ethyl acetate/petroleum ether (1.5:1) | - | Isolation of pure this compound |

An alternative but similar procedure uses isobutyl chloroformate instead of 2-methylpropyl chloroformate, with reaction at 0 °C under nitrogen atmosphere, followed by sodium borohydride reduction. This method yields approximately 54.5% of the product after purification by flash silica chromatography with an elution gradient of 0 to 50% ethyl acetate in heptane. The product is obtained as a colorless oil with characteristic ^1H NMR signals confirming the structure.

Spectroscopic Characterization

The ^1H NMR data for the product typically show:

- A singlet at ~1.45 ppm corresponding to the tert-butyl group (9H).

- Aromatic protons from the 4-methoxyphenyl group appearing in the 6.8–7.3 ppm range.

- Signals for the methoxy group at ~3.36 ppm (3H, singlet).

- Multiplets for the hydroxypropyl chain protons between 3.5 and 3.8 ppm.

- A singlet at ~5.16 ppm assigned to the hydroxy proton.

Mass spectrometry confirms the molecular ion peak consistent with the sodium adduct [M+Na]^+ at m/z 228.

Comparative Analysis of Preparation Routes

| Parameter | Route A (2-methylpropyl chloroformate) | Route B (Isobutyl chloroformate) |

|---|---|---|

| Reaction Temperature | -15 °C | 0 °C |

| Base Used | N-methylmorpholine | N-methylmorpholine |

| Reducing Agent | Sodium borohydride in water | Sodium borohydride in water |

| Yield | 58% | 54.5% |

| Purification | Silica gel column chromatography (EtOAc/PE 1.5:1) | Flash silica chromatography (0-50% EtOAc in heptane) |

| Product State | Colorless oil | Colorless oil |

| Spectroscopic Confirmation | ^1H NMR, m/z ES+ [M+Na]^+ 228 | ^1H NMR, m/z ES+ [M+Na]^+ 228 |

Both routes provide comparable yields and product purity, with minor variations in reaction temperature and purification solvents. The choice of chloroformate reagent and temperature may be optimized based on scale and equipment.

Research Outcomes and Notes

- The reduction of the activated carboxylic acid intermediate with sodium borohydride is efficient and selective, avoiding over-reduction or deprotection of the Boc group.

- Maintaining low temperatures during activation prevents side reactions and decomposition.

- The tert-butyl carbamate protecting group remains intact throughout the process, facilitating further synthetic transformations.

- Purification by silica gel chromatography is effective for isolating the pure hydroxycarbamate.

- The procedures are reproducible and suitable for preparative scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can influence various biological pathways and cellular processes.

Comparison with Similar Compounds

tert-Butyl (R)-(1-hydroxy-3-((4-methoxybenzyl)oxy)propan-2-yl)carbamate (SI-1)

- Structure : Differs by the presence of a 4-methoxybenzyl ether group instead of a direct 4-methoxyphenyl linkage.

- Synthesis : Prepared via protection of a serine derivative with a 4-methoxybenzyl (PMB) group, followed by Boc protection .

- However, this increases molecular weight (MW: ~337.4 g/mol) compared to the parent compound (MW: ~281.3 g/mol).

tert-Butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate

- Structure : Features a trifluoromethyl group at C1 and a 4-propoxyphenyl ketone moiety.

- Synthesis : Synthesized via nucleophilic substitution and subsequent oxidation. Fluorination steps involve specialized reagents like trifluoroacetic anhydride .

- Key Properties : The trifluoromethyl group increases lipophilicity (logP ~3.2) and metabolic stability. The ketone introduces polarity, altering solubility (sparingly soluble in water). This compound demonstrated anti-mycobacterial biofilm activity in vitro .

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Structure : Replaces the 4-methoxyphenyl with a biphenyl group.

- Synthesis : Utilizes Suzuki-Miyaura coupling for biphenyl incorporation .

- Key Properties : The biphenyl group enhances π-π stacking interactions, improving binding to hydrophobic targets (e.g., enzyme active sites). MW: ~355.4 g/mol. Classified as low hazard in safety assessments .

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate

- Structure : Replaces phenyl with a 6-(trifluoromethyl)pyridin-3-yl heterocycle.

- Synthesis : Achieved via palladium-catalyzed cross-coupling reactions .

- Key Properties: The pyridine ring introduces basicity (pKa ~4.5) and improves water solubility. MW: ~320.3 g/mol. Potential applications in kinase inhibitors due to pyridine’s metal-coordinating ability .

tert-Butyl methyl(1-(thietan-3-ylamino)propan-2-yl)carbamate

- Structure : Incorporates a thietane (3-membered sulfur heterocycle) and methyl carbamate.

- Synthesis : Involves ring-opening of thietane with amines .

- Key Properties : Thietane enhances conformational rigidity and sulfur’s electron-rich nature aids in redox interactions. MW: ~260.4 g/mol .

Data Table: Comparative Analysis

Biological Activity

Tert-butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO₄

- Molecular Weight : 225.25 g/mol

- CAS Number : 17932109

Research indicates that this compound exhibits several biological activities, primarily through the modulation of enzyme activities and interaction with various biological pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity :

- Antioxidant Activity :

- Cell Viability Improvement :

Case Study 1: Neuroprotective Effects

A study investigated the protective effects of this compound on astrocytes subjected to Aβ-induced toxicity. Results showed that treatment with the compound improved cell viability significantly compared to untreated controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 43.78 ± 7.17 |

| Aβ Only | 62.98 ± 4.92 |

| Aβ + Compound | 100.00 ± 0.00 |

This suggests that the compound may counteract the cytotoxic effects of Aβ by modulating inflammatory responses and oxidative stress levels .

Case Study 2: Acetylcholinesterase Inhibition

The compound was evaluated for its acetylcholinesterase inhibitory activity, which is vital for cognitive enhancement in Alzheimer's models. The results indicated a significant reduction in enzyme activity, supporting its potential use as a therapeutic agent in cognitive disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest:

- Absorption : The compound demonstrates favorable solubility profiles, enhancing its bioavailability.

- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.

- Metabolism : Initial findings suggest metabolic stability, with minimal degradation under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.